molecular formula C9H12ClNO2S B6265939 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride CAS No. 894413-87-7

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride

Cat. No.: B6265939
CAS No.: 894413-87-7
M. Wt: 233.72 g/mol
InChI Key: UHEJEDDDHQDWRR-UHFFFAOYSA-N
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Description

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2S. It is known for its unique structure, which includes an amino group, a sulfanylphenyl group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride typically involves the reaction of 4-mercaptophenylacetic acid with ammonia in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

894413-87-7

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-amino-3-(4-sulfanylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-1-3-7(13)4-2-6;/h1-4,8,13H,5,10H2,(H,11,12);1H

InChI Key

UHEJEDDDHQDWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S.Cl

Purity

93

Origin of Product

United States

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